9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methoxyethyl group and the piperazinyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine core is similar to that of adenine and guanine, making it a candidate for studying DNA and RNA interactions.
Medicine
In medicinal chemistry, 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules suggests it could be developed into drugs for treating various diseases, including cancer and viral infections.
Industry
In the industrial sector, the compound’s synthetic versatility makes it useful for producing pharmaceuticals and agrochemicals. Its derivatives can be tailored for specific applications, enhancing their efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its interaction with nucleic acids can disrupt DNA and RNA functions, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methylpyrimidin-2-yl)-9H-purine
- 9-(2-hydroxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
- 9-(2-methoxyethyl)-6-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-9H-purine
Uniqueness
Compared to similar compounds, 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its specific functional groups, which confer unique chemical and biological properties. The methoxyethyl group enhances its solubility and bioavailability, while the piperazinyl group increases its binding affinity to biological targets.
Properties
Molecular Formula |
C17H22N8O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C17H22N8O/c1-13-3-4-18-17(22-13)24-7-5-23(6-8-24)15-14-16(20-11-19-15)25(12-21-14)9-10-26-2/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
KLFKGUNHJHSJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC |
Origin of Product |
United States |
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